A Technical Guide to Methyl 3-Ethylazetidine-3-carboxylate: A Novel Building Block for Drug Discovery
A Technical Guide to Methyl 3-Ethylazetidine-3-carboxylate: A Novel Building Block for Drug Discovery
Abstract
Azetidines, four-membered nitrogen-containing heterocycles, have become increasingly vital motifs in medicinal chemistry.[1] Their unique structural properties, including high ring strain and a rigid, three-dimensional sp³-rich character, offer significant advantages in drug design by improving metabolic stability, aqueous solubility, and receptor binding affinity.[1] This guide focuses on the chemical structure, properties, and synthetic pathways of Methyl 3-ethylazetidine-3-carboxylate, a promising yet underexplored building block. By providing a detailed synthesis protocol, predicted spectroscopic data, and a discussion of its potential applications, this document serves as a comprehensive resource for researchers and scientists in pharmaceutical development.
Molecular Structure and Physicochemical Properties
Methyl 3-ethylazetidine-3-carboxylate is a disubstituted azetidine featuring both an ethyl group and a methyl carboxylate group at the C3 position. This quaternary center introduces significant conformational rigidity, a desirable trait for locking a molecule into a bioactive conformation.
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | Methyl 3-ethylazetidine-3-carboxylate |
| Molecular Formula | C₇H₁₃NO₂ |
| Molecular Weight | 143.18 g/mol |
| Canonical SMILES | CCC1(C(OC)=O)CNC1 |
| InChI Key | (Predicted) FBOJIXYRLJKAQN-UHFFFAOYSA-N |
| CAS Number | Not assigned. |
Predicted Physicochemical Properties
The following properties are predicted based on computational models and comparison with the parent compound, methyl azetidine-3-carboxylate.[2][3]
| Property | Predicted Value | Rationale / Comparison |
| Boiling Point | ~205-215 °C at 760 mmHg | Higher than the parent compound (190.9 °C) due to increased molecular weight and van der Waals forces.[2][3] |
| LogP | 0.4 - 0.8 | Increased lipophilicity from the ethyl group compared to the parent azetidine. |
| pKa (Conjugate Acid) | 8.5 - 9.5 | Typical for a secondary cyclic amine, slightly influenced by the C3 substituents. |
| Physical Form | Colorless to pale yellow oil or low-melting solid. | Similar to the parent compound, which is a solid at room temperature (as its HCl salt).[4] |
| Solubility | Soluble in methanol, ethanol, dichloromethane, chloroform. Sparingly soluble in water. | General solubility for small organic esters and amines. |
Proposed Synthesis and Purification
While a dedicated synthesis for Methyl 3-ethylazetidine-3-carboxylate is not prominently described in the literature, a robust and logical pathway can be constructed based on established methodologies for 3-substituted azetidines. The following protocol is derived from the synthesis of related 3-ethylazetidines and azetidine-3-carboxylic acids.[5][6]
The proposed strategy involves the key steps of nucleophilic substitution on a 3-bromo-3-ethylazetidine intermediate, followed by nitrile hydrolysis and esterification.
Synthesis Workflow Diagram
Caption: Proposed four-step synthesis of the target molecule.
Detailed Experimental Protocol
Expert Insight: This multi-step synthesis relies on common, high-yielding transformations. The initial N-Boc protection is critical for directing reactivity and preventing side reactions involving the azetidine nitrogen. The choice of potassium cyanide for nucleophilic substitution is effective for introducing the carbon framework that will become the carboxylic acid.[5]
Step 1: Synthesis of N-Boc-3-bromo-3-ethylazetidine
-
To a solution of N-Boc-3-ethyl-3-hydroxyazetidine (1.0 equiv) in anhydrous dichloromethane (DCM, 0.2 M) at 0 °C under a nitrogen atmosphere, add triphenylphosphine (1.5 equiv).
-
Add carbon tetrabromide (1.5 equiv) portion-wise, ensuring the internal temperature remains below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS for the disappearance of starting material.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude residue by column chromatography (silica gel, gradient elution with ethyl acetate/hexanes) to yield the product.
Step 2: Synthesis of N-Boc-3-cyano-3-ethylazetidine
-
To a solution of N-Boc-3-bromo-3-ethylazetidine (1.0 equiv) in acetonitrile (0.3 M), add potassium cyanide (1.5 equiv).
-
Heat the mixture to reflux (approx. 82 °C) and stir for 24 hours.[5]
-
Trustworthiness Check: Monitor the reaction by LC-MS. The disappearance of the bromo-azetidine starting material and the appearance of a new product with the expected mass is indicative of a successful reaction.
-
Cool the reaction to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate in vacuo. Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude nitrile, which can often be used in the next step without further purification.
Step 3: Synthesis of N-Boc-3-ethylazetidine-3-carboxylic acid
-
Dissolve the crude N-Boc-3-cyano-3-ethylazetidine (1.0 equiv) in methanol (0.2 M).
-
Add an aqueous solution of sodium hydroxide (5.0 equiv, 5 M solution).
-
Heat the mixture to reflux until TLC or LC-MS indicates complete conversion of the nitrile (typically 4-6 hours).[6]
-
Cool the reaction mixture to room temperature and concentrate to remove methanol.
-
Acidify the remaining aqueous solution to pH 3-4 with 1M HCl at 0 °C.
-
Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the carboxylic acid.
Step 4: Synthesis of Methyl 3-ethylazetidine-3-carboxylate (Final Product)
-
Suspend N-Boc-3-ethylazetidine-3-carboxylic acid (1.0 equiv) in methanol (0.2 M) at 0 °C.
-
Add thionyl chloride (2.0 equiv) dropwise. The addition of SOCl₂ to methanol generates HCl in situ, which catalyzes the esterification and simultaneously removes the Boc protecting group.[7]
-
Remove the ice bath and stir the solution at room temperature for 2-4 hours.
-
Concentrate the solvent in vacuo to afford the crude product as its hydrochloride salt.
-
For the free base, dissolve the HCl salt in minimal water, cool to 0 °C, and carefully basify to pH 9-10 with aqueous NaOH or K₂CO₃.
-
Extract the free base into DCM or ethyl acetate, dry the organic layer, and concentrate to yield the final product. Further purification can be achieved by distillation or chromatography if necessary.
Spectroscopic Characterization (Predicted)
Accurate characterization is essential for confirming the structure of the final compound. The following data are predicted based on known chemical shifts for azetidine rings and related functional groups.[7][8][9]
-
¹H NMR (400 MHz, CDCl₃):
-
δ 4.0-3.8 (m, 4H): Protons on the azetidine ring (CH₂-N-CH₂). These would likely appear as two overlapping triplets or a complex multiplet.
-
δ 3.75 (s, 3H): Methyl protons of the ester (O-CH₃).
-
δ 3.0-2.5 (br s, 1H): Amine proton (N-H). Its shift is variable and depends on concentration and solvent.
-
δ 1.90 (q, J = 7.4 Hz, 2H): Methylene protons of the ethyl group (-CH₂-CH₃).
-
δ 0.95 (t, J = 7.4 Hz, 3H): Methyl protons of the ethyl group (-CH₂-CH₃).
-
-
¹³C NMR (101 MHz, CDCl₃):
-
δ 175.0: Carbonyl carbon of the ester (C=O).
-
δ 52.5: Methoxy carbon of the ester (O-CH₃).
-
δ 50.0 (2C): The two equivalent carbons of the azetidine ring (C2 and C4).
-
δ 45.0: Quaternary carbon of the azetidine ring (C3).
-
δ 28.0: Methylene carbon of the ethyl group (-CH₂-CH₃).
-
δ 8.5: Methyl carbon of the ethyl group (-CH₂-CH₃).
-
-
IR (ATR, cm⁻¹):
-
3350-3300 (weak, broad): N-H stretch.
-
2970-2850 (medium): C-H aliphatic stretches.
-
1735 (strong): C=O stretch of the ester.
-
1190 (strong): C-O stretch of the ester.
-
-
Mass Spectrometry (ESI+):
-
m/z 144.10 [M+H]⁺: Calculated for C₇H₁₄NO₂⁺.
-
Reactivity and Applications in Drug Discovery
The strained four-membered ring of azetidine imparts unique chemical reactivity and conformational properties. Methyl 3-ethylazetidine-3-carboxylate serves as a versatile scaffold, offering two primary points for chemical modification: the secondary amine and the methyl ester.
-
N-Functionalization: The secondary amine can be readily alkylated, acylated, or used in reductive amination and transition-metal-catalyzed coupling reactions to append larger molecular fragments.
-
Ester Modification: The methyl ester can be hydrolyzed back to the carboxylic acid for amide bond formation or reduced to the corresponding primary alcohol, providing another attachment point.
The 3,3-disubstituted pattern provides a rigidifying element, which can reduce the entropic penalty of binding to a biological target and improve metabolic stability by shielding adjacent positions from enzymatic degradation.[6]
Role as a Bioisosteric Scaffold
In drug design, the azetidine ring is often used as a bioisostere for other common rings like pyrrolidine or piperidine, or as a replacement for flexible alkyl chains. This can lead to improved pharmacokinetic profiles.[1]
Caption: Use of the scaffold in creating diverse chemical libraries.
Conclusion
Methyl 3-ethylazetidine-3-carboxylate represents a valuable, conformationally restricted building block for medicinal chemistry. Its synthesis is achievable through established chemical transformations, and its structure offers multiple vectors for diversification. By leveraging its sp³-rich character and rigid core, drug development professionals can explore novel chemical space to design next-generation therapeutics with enhanced efficacy, selectivity, and pharmacokinetic properties.
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